2-iodo-N1,N1-dimethylbenzene-1,4-diamine
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Overview
Description
2-iodo-N1,N1-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C8H11IN2 and a molecular weight of 262.09 g/mol . It is a solid substance, typically appearing as white to pale yellow crystals . This compound is commonly used as an intermediate or reagent in laboratory research, particularly in organic synthesis .
Preparation Methods
The synthesis of 2-iodo-N1,N1-dimethylbenzene-1,4-diamine generally involves starting from appropriate precursor compounds and employing iodination reactions or other organic synthesis methods . One common synthetic route involves the iodination of N1,N1-dimethylbenzene-1,4-diamine under controlled conditions . Industrial production methods may vary, but they typically involve similar iodination processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-iodo-N1,N1-dimethylbenzene-1,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-iodo-N1,N1-dimethylbenzene-1,4-diamine has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds or polymers.
Medicinal Chemistry: The compound may be used in the development of pharmaceuticals or as a building block for drug discovery.
Material Science: It can be used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-iodo-N1,N1-dimethylbenzene-1,4-diamine involves its interaction with molecular targets and pathways specific to the reactions it undergoes. The iodine atom plays a crucial role in its reactivity, allowing it to participate in various substitution and coupling reactions . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-iodo-N1,N1-dimethylbenzene-1,4-diamine can be compared with other similar compounds, such as:
N1,N1-dimethylbenzene-1,4-diamine: Lacks the iodine atom, resulting in different reactivity and applications.
2-bromo-N1,N1-dimethylbenzene-1,4-diamine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.
2-chloro-N1,N1-dimethylbenzene-1,4-diamine: Contains a chlorine atom, which also affects its reactivity and applications.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts specific reactivity and makes it suitable for certain synthetic applications .
Properties
IUPAC Name |
2-iodo-1-N,1-N-dimethylbenzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXROQGWJDBMOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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